N-benzyl-2-{[3-(benzylsulfonyl)propanoyl]amino}benzamide
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Overview
Description
N-BENZYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their structural versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, sulfonic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-BENZYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: A simpler benzamide derivative with similar structural features but lacking the sulfonyl group.
N-Phenethylbenzamide: Another benzamide derivative with a phenethyl group instead of a benzyl group.
N-Benzyloxybenzamide: Contains a benzyloxy group, offering different chemical properties and biological activities.
Uniqueness
N-BENZYL-2-(3-PHENYLMETHANESULFONYLPROPANAMIDO)BENZAMIDE is unique due to the presence of both benzyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-benzyl-2-(3-benzylsulfonylpropanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O4S/c27-23(15-16-31(29,30)18-20-11-5-2-6-12-20)26-22-14-8-7-13-21(22)24(28)25-17-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28)(H,26,27) |
InChI Key |
QSUSVMSDHLJJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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